molecular formula C15H20Cl3N3OS B11964688 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide

Cat. No.: B11964688
M. Wt: 396.8 g/mol
InChI Key: ZYDYTUWVNLIRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a toluidinocarbothioyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.

    Introduction of the Toluidinocarbothioyl Group: This step involves the reaction of the trichloromethyl intermediate with a toluidinocarbothioyl reagent under controlled conditions.

    Formation of the Butanamide Backbone: The final step involves the coupling of the intermediate with a butanamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The toluidinocarbothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-butanamide
  • 3-methyl-N-(2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl)-butanamide
  • 3-methyl-N-(2,2,2-trichloro-1-(2,6-dichloro-phenylamino)-ethyl)-butanamide

Uniqueness

3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide is unique due to the presence of the toluidinocarbothioyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C15H20Cl3N3OS

Molecular Weight

396.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C15H20Cl3N3OS/c1-9(2)8-12(22)20-13(15(16,17)18)21-14(23)19-11-7-5-4-6-10(11)3/h4-7,9,13H,8H2,1-3H3,(H,20,22)(H2,19,21,23)

InChI Key

ZYDYTUWVNLIRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.